molecular formula C8H7N3O2 B1459321 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1288998-66-2

3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1459321
CAS RN: 1288998-66-2
M. Wt: 177.16 g/mol
InChI Key: IWQDJDICMFEZLB-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the molecular weight of 177.16 . It is used as a reagent in the synthesis of Cdc7 kinase inhibitors and is also an intermediate in the synthesis of 4-anilinoquinazolines, both of which are potential anticancer agents .


Synthesis Analysis

1H-pyrrolo[2,3-b]pyridine derivatives, including 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine, have been synthesized and evaluated for their biological activities . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The molecular structure of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is complex, with a pyrrole ring fused to a pyridine . The structure can be further analyzed using tools such as Java or Javascript .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that these compounds can undergo chemical reactions that inhibit these receptors, making them potential candidates for cancer therapy .

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibitors

3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in the progression of various cancers . These compounds can inhibit cancer cell proliferation, migration, and invasion, making them promising candidates for cancer therapy.

Antiproliferative Agents

These derivatives exhibit antiproliferative activities against a range of cancer cell lines, including breast cancer cells. They hold potential as lead compounds for the development of novel anticancer drugs .

Apoptosis Induction

In addition to inhibiting cell proliferation, certain derivatives of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine have been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer treatments .

Kinase Activity Modulation

The compound’s derivatives can modulate kinase activity, particularly targeting the tyrosine kinase domain of FGFR. This modulation is crucial for the development of targeted cancer therapies .

Signal Transduction Pathway Regulation

The FGFR signaling pathway plays a vital role in organ development, cell proliferation, and angiogenesis. Derivatives of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine can regulate this pathway, offering therapeutic potential for diseases where this pathway is dysregulated .

Lead Compound Optimization

With a low molecular weight and potent activity, these derivatives serve as appealing lead compounds for further optimization in drug development processes .

Synthesis of Anticancer Agents

This compound is used as an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents. It plays a critical role in the development of new therapeutic molecules .

Cdc7 Kinase Inhibitors

It is also a reagent in the synthesis of Cdc7 kinase inhibitors, which are explored as novel cancer therapies. Cdc7 kinase is a key regulator of DNA replication and is implicated in tumorigenesis .

properties

IUPAC Name

3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-3-9-8-7(5)2-6(4-10-8)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQDJDICMFEZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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